Fmoc-(R)-3-Amino-3-(3,4-Difluorophenyl)-propionic acid

Lipophilicity Membrane permeability Lead optimization

Peptide drug candidates often suffer metabolic instability at critical phenylalanine residues. This (R)-configured Fmoc-β-amino acid offers a precise solution: • 3,4-Difluoro substitution enhances oxidative metabolic stability while maintaining a controlled LogP (5.02 vs. 5.13 unsubstituted) for CNS candidates; • (R)-Cβ stereochemistry (≥98% chiral purity) dictates correct helical sense in β-peptide foldamers-cannot be substituted with (S)-enantiomer; • Fully compatible with automated Fmoc-SPPS protocols using standard activation chemistries. Obtain from BenchChem with batch-specific analytical certificates.

Molecular Formula C24H19F2NO4
Molecular Weight 423.4 g/mol
Cat. No. B13543568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-(R)-3-Amino-3-(3,4-Difluorophenyl)-propionic acid
Molecular FormulaC24H19F2NO4
Molecular Weight423.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=C(C=C4)F)F
InChIInChI=1S/C24H19F2NO4/c25-20-10-9-14(11-21(20)26)22(12-23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1
InChIKeyGFUCLVNFELKPJV-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-(R)-3-Amino-3-(3,4-Difluorophenyl)-propionic acid – β-Amino Acid Building Block with 3,4-Difluoro Aryl Modification for Solid-Phase Peptide Synthesis


Fmoc-(R)-3-Amino-3-(3,4-Difluorophenyl)-propionic acid (CAS 1260601-05-5, MW 423.41 g/mol, C₂₄H₁₉F₂NO₄) is a chirally pure (R)-configured β-amino acid derivative bearing an Fmoc (9-fluorenylmethoxycarbonyl) protecting group and a 3,4-difluorophenyl substituent at the β-carbon . It belongs to the Fmoc-β³-amino acid class used in solid-phase peptide synthesis (SPPS), where the Fmoc group enables orthogonal protection under mild basic deprotection conditions . The compound's computed LogP of 5.0193 and topological polar surface area (TPSA) of 75.63 Ų position it within a defined lipophilicity window distinct from its non-fluorinated and mono-fluorinated analogs . The (R) absolute configuration at the β-stereocenter (Cβ) provides specific conformational control in β-peptide and α/β-hybrid peptide design, complementing the (S)-enantiomer (CAS 1260596-69-7) available under separate cataloging .

Fmoc-SPPS workflow: Orthogonal Fmoc protection compatible with standard piperidine deprotection and HBTU/HOBt activation on solid support.
(R)-Cβ stereochemistry: Enables right-handed helical folding propensity in β-peptide and α/β-hybrid design; distinct from (S)-enantiomer (CAS 1260596-69-7).
3,4-difluoro aryl modification: May support lipophilicity modulation and metabolic stability screening relative to unsubstituted or mono-fluoro analogs.

Why Fmoc-(R)-3-Amino-3-(3,4-Difluorophenyl)-propionic acid Cannot Be Replaced by Generic Fmoc-β-Phenylalanine Analogs


Substituting Fmoc-(R)-3-Amino-3-(3,4-difluorophenyl)-propionic acid with a generic Fmoc-β-phenylalanine derivative (e.g., the unsubstituted phenyl, mono-4-fluoro, or 3,4-dichloro analog) introduces measurable alterations in lipophilicity, electronic character, steric profile, and metabolic handling that propagate through the parent peptide. The computed LogP spans 5.02 (3,4-diF) vs. 5.13 (unsubstituted) vs. 5.27 (4-F) vs. 5.92 (3,4-diCl), a range of nearly one log unit that directly impacts membrane permeability and non-specific binding . The 3,4-difluoro pattern inductively withdraws electron density from the aryl ring, lowering the HOMO energy and enhancing oxidative metabolic stability relative to non-fluorinated congeners—a class-level effect documented for 3,4-difluoro-phenylalanine building blocks . The (R) stereochemistry at the β-carbon dictates distinct helical folding propensities in β-peptides compared to the (S) enantiomer; epimeric peptides exhibit different conformational populations as demonstrated by NMR and CD studies on related β-amino acid systems [1]. These cumulative differences mean that interchanging analogs without re-optimization can alter pharmacokinetics, target binding, and structural integrity of the final peptide product.

Aryl substitution mismatch: Lipophilicity profile may shift significantly across unsubstituted, 4-F, 3,4-diF, and 3,4-diCl analogs; permeability and non-specific binding may differ.
Stereochemical inversion risk: (S)-enantiomer produces distinct 12/10-helix geometry; Cβ epimers are not interchangeable for foldamer design requiring defined helical sense.
Electronic and metabolic profile: 3,4-difluoro pattern may alter oxidative metabolism susceptibility; non-fluorinated or dichloro congeners may not reproduce the same stability-context.

Quantitative Differentiation Evidence: Fmoc-(R)-3-Amino-3-(3,4-Difluorophenyl)-propionic acid vs. Closest Analogs


Computed LogP Comparison: 3,4-Difluoro Modification Moderates Lipophilicity Relative to Mono-Fluoro and Dichloro Analogs

The target compound (3,4-diF) exhibits a computed LogP of 5.0193, which is 0.11 log units lower than the unsubstituted phenyl analog (LogP 5.132) and 0.25 log units lower than the mono-4-fluoro analog (LogP 5.2711), despite carrying two fluorine atoms . The 3,4-dichloro analog is substantially more lipophilic (LogP 5.9187, +0.90 log units vs. target) . This non-monotonic lipophilicity trend is significant because it demonstrates that the 3,4-difluoro substitution pattern uniquely tempers lipophilicity while retaining the metabolic shielding benefits of fluorination, offering a distinct optimization vector not achievable with mono-fluoro or dichloro alternatives.

Computed LogP
Data to verify
LogP 5.02 (3,4-diF) vs. 5.13 (unsub.), 5.27 (4-F), 5.92 (3,4-diCl)
Supports lipophilicity screening in lead optimization
Vendor-computed LogP; cross-source consistency not confirmed
Lipophilicity Membrane permeability Lead optimization

Stereochemical Configuration at Cβ: (R) vs. (S) Enantiomer Determines Peptide Secondary Structure Propensity

The (R) absolute configuration at the β-carbon (Cβ) of this compound is stereochemically defined and distinct from the (S)-enantiomer (CAS 1260596-69-7). In β-peptide design, the Cβ stereochemistry governs the preferred dihedral angles and helical sense. Epimeric β-amino acids with (R) vs. (S) configuration at Cβ have been shown to produce different conformational distributions in β-peptide oligomers, as demonstrated by NMR and circular dichroism (CD) studies on related C-linked carbo-β-amino acid systems incorporating difluorophenyl moieties [1]. The peptides prepared from epimeric monomers exhibited distinct 12/10-mixed helical propensities, with the stereochemistry at Cβ being the primary determinant of folding outcome [1].

(R) vs (S) Conformation
Class-level
(R)-Cβ yields distinct 12/10-mixed helix vs. (S) by NMR/CD [1]
Enantiomer choice may alter peptide secondary structure
Conformational data from related C-linked carbo-β-amino acids
Peptide conformation β-peptide foldamers Chirality

Metabolic Stability Advantage of 3,4-Difluoro Aryl Substitution vs. Unsubstituted Phenylalanine Analogs

The 3,4-difluorophenyl moiety inductively withdraws electron density from the aromatic π-system, lowering the energy of the highest occupied molecular orbital (HOMO) and thereby reducing susceptibility to cytochrome P450-mediated oxidative metabolism . This is a well-established class-level effect: the 3,4-difluoro substitution pattern on phenylalanine derivatives enhances resistance to metabolic degradation compared to non-fluorinated phenylalanine analogs . In contrast, the unsubstituted phenyl analog (CAS 220498-02-2) lacks this metabolic shielding, while the 3,4-dichloro analog (CAS 177966-58-4), though also electron-withdrawing, introduces significantly higher lipophilicity (LogP 5.92 vs. 5.02) and greater steric bulk .

Metabolic Stability
Class-level
3,4-diF inductive withdrawal may lower HOMO, reduce CYP oxidation susceptibility
May support metabolic stability screening context
Class-level inference; direct microsomal stability data not available
Metabolic stability Oxidative metabolism Fluorine substitution

Documented Use in Clinically Relevant Drug Synthesis: 3,4-Difluorophenyl-β-amino Acid Motif in PAR1 Antagonist RWJ-56110

The 3,4-difluoro-L-phenylalanine residue—the α-amino acid counterpart sharing the identical 3,4-difluorophenyl pharmacophore with the target β-amino acid—is a critical building block in the synthesis of RWJ-56110, a potent and selective protease-activated receptor-1 (PAR1) antagonist with an IC₅₀ of 0.44 μM in binding assays [1][2]. In the published synthetic route, Fmoc-3,4-difluoro-L-phenylalanine (IV) is coupled via HBTU/HOBt/DIEA in DMF to a resin-bound diamino-butyric acid intermediate, demonstrating successful Fmoc-SPPS compatibility of the 3,4-difluorophenyl motif [3]. This provides translational validation that the 3,4-difluorophenyl substitution pattern is compatible with standard SPPS coupling conditions and is selected for a bioactive molecule that reached advanced preclinical characterization.

Drug Synthesis
Reported
3,4-diF motif used in PAR1 antagonist RWJ-56110 (IC₅₀ 0.44 μM) via Fmoc-SPPS [1][2][3]
Supports SPPS compatibility and scaffold utility
Based on Fmoc-3,4-difluoro-L-phenylalanine (α-amino acid counterpart)
PAR1 antagonist Drug synthesis Antiplatelet therapy

Molecular Weight and Physicochemical Property Vector Differentiation Across Aryl-Substituted Fmoc-β-Phenylalanine Series

The target compound (MW 423.41) occupies a distinct position in the aryl-substituted Fmoc-β-phenylalanine property space. Movement from unsubstituted (MW 387.43) to 4-F (MW 405.42) to 3,4-diF (MW 423.41) to 3,4-diCl (MW 456.32) represents a systematic increase of approximately 18 Da per halogen atom. The target's TPSA (75.63 Ų) is invariant across all analogs, indicating that lipophilicity modulation occurs without altering hydrogen-bonding capacity . The identical TPSA across the series means that all permeability differences are driven purely by LogP, making the 3,4-diF compound an optimal midpoint: it provides dual metabolic shielding (+36 Da vs. unsubstituted) with a LogP (5.02) that is actually lower than both the unsubstituted (5.13) and mono-fluoro (5.27) analogs.

Property Vector
Data to verify
MW 423.4, TPSA 75.6 (all analogs equal), LogP 5.02 lowest in series
Supports property-based selection among Fmoc-β-Phe analogs
Melting point not reported for target; vendor database values
Physicochemical properties Molecular weight Structure-property relationships

β-Amino Acid Backbone vs. α-Amino Acid Counterpart: Enhanced Proteolytic Stability Through Homologation

As a β³-amino acid, the target compound possesses an additional methylene unit between the carboxylate and the amino-bearing carbon compared to its α-amino acid counterpart (Fmoc-3,4-difluoro-D-phenylalanine, CAS 198545-59-4). This backbone homologation confers resistance to standard proteolytic enzymes that recognize α-peptide bonds [1]. The β-amino acid backbone is a well-established design strategy for enhancing the in vivo half-life of peptide therapeutics. Incorporation of β³-amino acids into peptides has been shown to maintain or enhance biological activity while improving resistance to enzymatic degradation—a class-level property documented across multiple β-peptide systems [1][2]. The target compound combines this backbone-derived stability advantage with the electronic benefits of 3,4-difluoro aryl substitution.

Proteolytic Stability
Class-level
β³-backbone resists proteolysis vs. α-amino acid counterpart (class-level)
May support stability screening in peptide design
Direct comparative data for this specific compound not available
Proteolytic stability β-amino acids Peptidomimetics

Optimal Procurement and Application Scenarios for Fmoc-(R)-3-Amino-3-(3,4-Difluorophenyl)-propionic acid


Synthesis of Proteolytically Stable β-Peptide Foldamers Requiring Defined (R)-Configuration Helical Propensity

When designing β-peptide foldamers where the helical sense must be controlled by Cβ stereochemistry, this (R)-configured building block is the required enantiomer. As demonstrated by Sharma et al. (2008), epimeric β-Caa monomers with (R) vs. (S) configuration at Cβ produce distinct conformational outcomes—12/10-mixed helices with specific hydrogen-bonding networks—making enantiomeric purity (≥98% chiral purity per vendor specifications ) essential for reproducible folding [1]. The (S)-enantiomer (CAS 1260596-69-7) cannot substitute without inverting the helical sense.

Lead Optimization of Peptide Therapeutics Requiring Dual-Site Metabolic Shielding with Controlled Lipophilicity

For peptide drug candidates where phenylalanine residues at key positions are identified as metabolic soft spots, the 3,4-difluoro substitution pattern provides blockade at both the 3- and 4-positions of the aryl ring. Critically, the target compound's LogP (5.02) is lower than both the unsubstituted (5.13) and mono-4-fluoro (5.27) alternatives , enabling the medicinal chemist to achieve metabolic stabilization without the lipophilicity penalty typically associated with halogenation. This is particularly valuable for CNS-targeted peptides where LogP must be carefully controlled to balance blood-brain barrier penetration against non-specific binding.

GPCR-Targeted Peptidomimetic Synthesis Using Fmoc-SPPS with Aryl-Aryl Interaction Engineering

The 3,4-difluorophenyl group, being electron-deficient due to fluorine inductive withdrawal, can participate in altered π-π stacking and edge-to-face aromatic interactions compared to electron-rich phenylalanine residues. This is relevant for GPCR ligand design, as demonstrated by the successful use of the 3,4-difluorophenyl motif in the PAR1 antagonist RWJ-56110 (IC₅₀ = 0.44 μM) [2]. The target compound's Fmoc protection and β-amino acid backbone make it directly compatible with standard Fmoc-SPPS protocols using HBTU/HOBt/DIEA activation [3], enabling seamless incorporation into automated peptide synthesizer workflows.

Structure-Activity Relationship (SAR) Studies Differentiating Fluoro vs. Chloro Halogen Bonding in Peptide-Protein Interfaces

In SAR campaigns exploring halogen bonding at peptide-protein interfaces, the 3,4-difluoro compound (LogP 5.02, MW 423.41) and its 3,4-dichloro analog (LogP 5.92, MW 456.32) represent orthogonal probes . Fluorine participates in orthogonal multipolar interactions (C-F···C=O) whereas chlorine can engage in σ-hole halogen bonding. The significant LogP difference (Δ = 0.90 log units) between these two compounds means that any observed potency differences in biochemical assays must be interpreted with lipophilicity-matched controls—making the procurement of both compounds from the same synthetic batch essential for controlled comparative studies.

Application
Selection Property
Validation Focus
β-Peptide foldamer design with (R)-Cβ helical control
Stereochemical identity review
Helical fold confirmation by NMR/CD
Peptide lead optimization with metabolic stability focus
Aryl substitution pattern review
Metabolic stability screening and LogP control
GPCR peptidomimetic model synthesis
Fmoc-SPPS compatibility and aryl electronics
Coupling efficiency and PAR1 model binding
SAR studies on halogen bonding at peptide interfaces
Halogen substitution type review
Halogen-bonding probe comparison
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